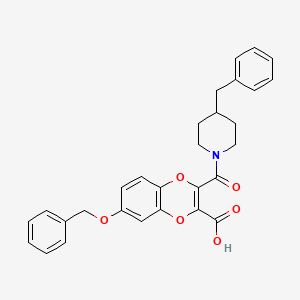

LTB4 antagonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C29H27NO6 |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

2-(4-benzylpiperidine-1-carbonyl)-6-phenylmethoxy-1,4-benzodioxine-3-carboxylic acid |

InChI |

InChI=1S/C29H27NO6/c31-28(30-15-13-21(14-16-30)17-20-7-3-1-4-8-20)26-27(29(32)33)36-25-18-23(11-12-24(25)35-26)34-19-22-9-5-2-6-10-22/h1-12,18,21H,13-17,19H2,(H,32,33) |

InChI Key |

QJHNUCHFWIOGCG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(OC4=C(O3)C=CC(=C4)OCC5=CC=CC=C5)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of LTB4 Antagonists: A Technical Guide for Researchers

An In-depth Exploration of the Molecular Interactions, Signaling Pathways, and Cellular Consequences of Leukotriene B4 Receptor Blockade

Introduction

Leukotriene B4 (LTB4) is a potent, lipid-derived pro-inflammatory mediator synthesized from arachidonic acid via the 5-lipoxygenase pathway.[1] Its role in orchestrating acute and chronic inflammatory responses is well-documented, making the LTB4 signaling axis a compelling target for therapeutic intervention in a host of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and inflammatory bowel disease.[2][3] LTB4 exerts its biological effects through two G-protein coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[4][5] LTB4 receptor antagonists are a class of molecules designed to competitively inhibit the binding of LTB4 to these receptors, thereby attenuating the downstream signaling cascades that drive inflammatory processes. This technical guide provides a comprehensive overview of the mechanism of action of LTB4 antagonists, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Interrupting the Inflammatory Cascade

The primary mechanism of action of LTB4 antagonists is the competitive blockade of LTB4 receptors, BLT1 and BLT2. By occupying the ligand-binding site on these receptors, antagonists prevent the binding of endogenous LTB4, thus inhibiting receptor activation and the subsequent intracellular signaling events.

The LTB4 Receptors: BLT1 and BLT2

BLT1 is a high-affinity receptor for LTB4 and is predominantly expressed on the surface of leukocytes, including neutrophils, eosinophils, monocytes, and T-lymphocytes. In contrast, BLT2 is a low-affinity receptor with a broader expression pattern and can also be activated by other eicosanoids. While both receptors are coupled to pertussis toxin-sensitive Gi/o proteins and mediate chemotaxis, their distinct affinities and expression patterns suggest specialized roles in the inflammatory response. Some research also indicates that the two receptors can have opposing roles in certain contexts, forming a self-regulating system.

Downstream Signaling Pathways

Upon binding of LTB4, both BLT1 and BLT2 receptors activate intracellular signaling cascades that are characteristic of Gi/o-coupled GPCRs. LTB4 antagonists prevent the initiation of these pathways. Key signaling events include:

-

G-protein Activation and Dissociation: Antagonist binding prevents the conformational change in the receptor necessary for the exchange of GDP for GTP on the Gαi subunit, thus keeping the G-protein heterotrimer (α, β, γ) in its inactive state.

-

Inhibition of Calcium Mobilization: LTB4-mediated activation of phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a critical step for many cellular activation processes. LTB4 antagonists block this PLC-dependent calcium mobilization.

-

Suppression of MAPK and PI3K Pathways: The βγ subunits of the activated G-protein can stimulate downstream effector pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. These pathways are crucial for cell proliferation, survival, and chemotaxis. Antagonists prevent the activation of these cascades.

-

Blockade of NF-κB Activation: LTB4 signaling can lead to the activation of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression. By inhibiting the upstream signaling events, LTB4 antagonists prevent the transcription of genes encoding cytokines, chemokines, and adhesion molecules.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]

- 4. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LTB4 Antagonist Selectivity for BLT1 vs. BLT2 Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotriene B4 (LTB4) is a potent, lipid-derived inflammatory mediator that exerts its effects through two distinct G-protein coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1] While both receptors respond to LTB4, their distinct expression patterns, signaling pathways, and physiological roles necessitate the development of selective antagonists for targeted therapeutic intervention in a range of inflammatory diseases.[2] This guide provides a comprehensive overview of the core differences between BLT1 and BLT2, details the signaling cascades they initiate, presents quantitative data on the selectivity of various antagonists, and outlines the key experimental protocols used to determine this selectivity.

Introduction to LTB4 Receptors: BLT1 and BLT2

LTB4 is a key chemoattractant and activator for leukocytes, playing a critical role in host defense and the pathogenesis of inflammatory conditions such as asthma, rheumatoid arthritis, and psoriasis.[2][3] It mediates its biological functions through two receptors, BLT1 and BLT2, which share 45% amino acid identity but have distinct pharmacological profiles.[1]

-

BLT1 Receptor: This is the high-affinity receptor for LTB4 (Kd ≈ 1.1 nM). Its expression is primarily restricted to leukocytes, including neutrophils, monocytes, macrophages, and eosinophils. The LTB4/BLT1 axis is a well-established pro-inflammatory pathway, driving leukocyte chemotaxis, adhesion, and the production of inflammatory cytokines. Consequently, BLT1 has been a major target for the development of anti-inflammatory drugs.

-

BLT2 Receptor: This is the low-affinity receptor for LTB4 (Kd ≈ 23 nM) and can also be activated by other lipid mediators like 12(S)-HETE. In contrast to BLT1, BLT2 is expressed more ubiquitously across various tissues. Its role is more complex, with reports suggesting both pro- and anti-inflammatory functions depending on the cellular context. For instance, BLT2 signaling can protect the epithelial barrier in the colon but has also been implicated in promoting the survival and proliferation of certain cancer cells.

The divergent roles of these two receptors underscore the critical importance of antagonist selectivity. A selective BLT1 antagonist may effectively curb leukocyte-driven inflammation with minimal off-target effects, while a selective BLT2 antagonist could be valuable for diseases where BLT2 signaling is pathogenic.

Receptor Signaling Pathways

BLT1 and BLT2 are both coupled to heterotrimeric G proteins, but they can initiate distinct downstream signaling cascades.

BLT1 Signaling Pathway

Activation of BLT1, primarily by LTB4, leads to the coupling of Gαi and/or Gαq proteins. This initiates a signaling cascade resulting in potent pro-inflammatory and chemotactic responses. The key steps involve the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events culminate in the activation of downstream pathways like the MAPK/ERK and NF-κB signaling, promoting cell migration, degranulation, and the transcription of pro-inflammatory genes.

BLT2 Signaling Pathway

BLT2 signaling is more varied. It is generally coupled to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. However, it can also trigger calcium mobilization, albeit typically to a lesser extent than BLT1. A prominent pathway activated by BLT2 involves NADPH oxidase (NOX), leading to the production of reactive oxygen species (ROS). These ROS can then act as second messengers to activate transcription factors like NF-κB, which are involved in inflammation and cell survival. The functional outcomes of BLT2 activation are highly context-dependent, ranging from promoting cell migration and survival in cancer to potentially anti-inflammatory roles in certain settings.

Quantitative Analysis of Antagonist Selectivity

The selectivity of an antagonist is typically quantified by comparing its binding affinity (Ki) or functional inhibitory concentration (IC50) for BLT1 versus BLT2. A higher selectivity ratio (Ki BLT2 / Ki BLT1) indicates greater selectivity for the BLT1 receptor. The following table summarizes data for several well-characterized LTB4 receptor antagonists.

| Antagonist | Primary Target(s) | BLT1 Affinity (IC50/Ki, nM) | BLT2 Affinity (IC50/Ki, nM) | Selectivity Profile | Reference(s) |

| U75302 | BLT1 | ~21 | >10,000 | BLT1 Selective (>470-fold) | |

| CP-105,696 | BLT1 | 1.6 | >1,000 | BLT1 Selective (>625-fold) | |

| LY255283 | BLT2 | >1,000 | ~250 | BLT2 Selective | |

| Compound 15b (AC-1074) | BLT2 | >10,000 (no inhibition) | 224 (IC50, chemotaxis) 132 (Ki, binding) | Highly BLT2 Selective | |

| Cilutroban (LY300293) | Dual | Potent | Potent | Dual BLT1/BLT2 Antagonist | |

| Mofezolac (ONO-4053) | BLT1 | 2.5 | - | Reported as BLT1 Selective |

Note: Affinity values can vary between different assay types and experimental conditions. The data presented are representative values from the literature.

Key Experimental Protocols for Determining Selectivity

Several well-established in vitro assays are employed to determine the binding affinity, functional potency, and selectivity of LTB4 receptor antagonists.

Radioligand Binding Assay

This assay directly measures the ability of a compound to compete with a radiolabeled ligand (e.g., [³H]LTB4) for binding to the target receptor. It is the gold standard for determining binding affinity (Ki).

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from cell lines stably overexpressing either human BLT1 or BLT2.

-

Assay Setup: In a multi-well plate, incubate the prepared membranes with a fixed concentration of [³H]LTB4 and a range of concentrations of the unlabeled antagonist compound.

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 4°C).

-

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the antagonist concentration. Calculate the IC50 value (the concentration of antagonist that inhibits 50% of specific [³H]LTB4 binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This is a functional assay that measures an antagonist's ability to block the LTB4-induced increase in intracellular calcium, a key downstream signaling event for both BLT1 and BLT2.

Methodology:

-

Cell Culture: Plate cells stably expressing either BLT1 or BLT2 in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This allows the dye to enter the cells and become active.

-

Antagonist Pre-incubation: Add varying concentrations of the test antagonist to the wells and incubate for a defined period.

-

Ligand Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR). Inject a fixed concentration of LTB4 (agonist) into the wells to stimulate the receptors.

-

Fluorescence Measurement: Measure the change in fluorescence intensity in real-time. Agonist stimulation of the receptor will cause a rapid increase in fluorescence as intracellular calcium levels rise.

-

Data Analysis: Plot the peak fluorescence response against the antagonist concentration to determine the IC50 value for the inhibition of the calcium response.

Chemotaxis Assay

This functional assay directly assesses an antagonist's ability to inhibit LTB4-induced cell migration, a primary physiological function of BLT1 and BLT2 activation.

Methodology:

-

Assay Setup: Use a Boyden chamber or a Transwell® insert system, which consists of an upper and a lower chamber separated by a microporous membrane.

-

Cell Preparation: Suspend cells expressing the target receptor (e.g., human neutrophils for BLT1, or transfected CHO cells for BLT1/BLT2) in assay buffer. Pre-incubate the cells with various concentrations of the antagonist.

-

Loading Chambers: Place the chemoattractant (LTB4) in the lower chamber. Add the cell/antagonist suspension to the upper chamber (the insert).

-

Incubation: Incubate the plate for a period sufficient to allow cell migration through the membrane pores towards the chemoattractant (e.g., 1-4 hours at 37°C).

-

Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the migrated cells and measuring ATP content (e.g., using CellTiter-Glo®) or by pre-labeling the cells with a fluorescent dye (e.g., Calcein AM) and reading the fluorescence in the bottom chamber.

-

Data Analysis: Plot the number of migrated cells (or the corresponding signal) against the antagonist concentration to determine the IC50 value.

Conclusion and Future Directions

The distinct and sometimes opposing roles of BLT1 and BLT2 receptors in physiology and pathology highlight the necessity for developing highly selective antagonists. While BLT1-selective antagonists have shown promise in preclinical models of leukocyte-driven inflammation, the clinical development of LTB4 pathway drugs has been challenging. The emergence of potent and highly selective BLT2 antagonists opens new avenues for investigating the specific functions of this receptor and for developing novel therapeutics for conditions where BLT2 is a key driver, such as certain cancers or inflammatory airway diseases. Future research will benefit from employing the detailed experimental protocols outlined here to rigorously characterize the selectivity profiles of new chemical entities, paving the way for more targeted and effective treatments for a wide range of inflammatory disorders.

References

- 1. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a novel BLT2 antagonist for the treatment of inflammatory airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of a Representative LTB4 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide outlines the in vitro characterization of a Leukotriene B4 (LTB4) antagonist, detailed public domain data for a specific compound referred to as "LTB4 antagonist 3" (with a reported IC50 of 477 nM) is limited. Therefore, this document provides a comprehensive overview using a representative LTB4 antagonist, hereafter referred to as Representative LTB4 Antagonist (RLA) , based on established methodologies and data from well-characterized antagonists in scientific literature.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses.[1] It exerts its effects primarily through two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2] LTB4 is a powerful chemoattractant for leukocytes, particularly neutrophils, and is implicated in the pathogenesis of various inflammatory diseases.[3] Consequently, the development of LTB4 receptor antagonists is a key strategy for novel anti-inflammatory therapeutics.

This technical guide details the in vitro characterization of a representative LTB4 antagonist (RLA), providing a framework for assessing the potency, selectivity, and mechanism of action of such compounds.

LTB4 Signaling Pathway

LTB4 binding to its receptors, primarily BLT1 on leukocytes, initiates a cascade of intracellular signaling events. This leads to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[4][5] The signaling pathway is depicted below.

Caption: LTB4 signaling pathway via the BLT1 receptor.

Data Presentation: In Vitro Profile of RLA

The following tables summarize the quantitative data for the in vitro characterization of the Representative LTB4 Antagonist (RLA).

Table 1: Receptor Binding Affinity

| Assay | Receptor | Radioligand | Cell Type/Membrane | RLA Kᵢ (nM) | RLA IC₅₀ (nM) | Reference |

| Radioligand Binding | Human BLT1 | [³H]-LTB4 | Human Neutrophil Membranes | 1.7 - 17.7 | 8.42 - 30.2 | |

| Radioligand Binding | Murine BLT1 | [³H]-LTB4 | Murine Spleen Membranes | 17.7 | 30.2 |

Table 2: Functional Antagonism

| Assay | Stimulus | Cell Type | Endpoint | RLA IC₅₀ (nM) | Reference |

| Calcium Mobilization | LTB4 | Human Neutrophils | Intracellular Ca²⁺ release | 0.75 - 0.82 | |

| Chemotaxis | LTB4 | Human Neutrophils | Cell Migration | 2.3 - 5.0 | |

| CD11b Upregulation | LTB4 | Human Neutrophils | Mac-1 Expression | - | |

| Degranulation | LTB4 | Human Neutrophils | Enzyme Release | - | |

| Superoxide Production | LTB4 | Human Neutrophils | ROS Generation | - |

Experimental Protocols

Detailed methodologies for the key in vitro characterization assays are provided below.

Radioligand Binding Assay

This assay determines the affinity of the RLA for the LTB4 receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Caption: Workflow for the LTB4 receptor binding assay.

Protocol:

-

Membrane Preparation: Isolate membranes from human neutrophils or a cell line overexpressing the BLT1 receptor.

-

Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of [³H]-LTB4 (e.g., 0.3-1.0 nM) and a range of concentrations of the RLA.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Filtration: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [³H]-LTB4 binding against the concentration of RLA to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of the RLA to inhibit LTB4-induced increases in intracellular calcium concentration.

Protocol:

-

Cell Preparation: Isolate human neutrophils and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Incubation with Antagonist: Pre-incubate the dye-loaded cells with varying concentrations of the RLA.

-

Stimulation: Place the cells in a fluorometric plate reader and establish a baseline fluorescence reading. Add a fixed concentration of LTB4 to stimulate calcium mobilization.

-

Measurement: Record the change in fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration of the RLA. Plot the percentage of inhibition of the LTB4-induced calcium response against the RLA concentration to calculate the IC₅₀ value.

Chemotaxis Assay

This assay assesses the ability of the RLA to block the migration of neutrophils towards an LTB4 gradient.

Protocol:

-

Cell Isolation: Isolate human neutrophils from whole blood.

-

Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.

-

Loading: Add LTB4 to the lower wells and a suspension of neutrophils pre-incubated with varying concentrations of the RLA to the upper wells.

-

Incubation: Incubate the chamber at 37°C to allow for cell migration.

-

Quantification: After the incubation period, count the number of cells that have migrated to the lower side of the membrane.

-

Data Analysis: Plot the percentage of inhibition of neutrophil migration against the RLA concentration to determine the IC₅₀ value.

Neutrophil Degranulation Assay

This assay measures the ability of the RLA to inhibit LTB4-induced release of granular enzymes from neutrophils.

Protocol:

-

Neutrophil Isolation and Priming: Isolate human neutrophils and prime them with a reagent such as cytochalasin B to enhance degranulation.

-

Incubation with Antagonist: Pre-incubate the primed neutrophils with various concentrations of the RLA.

-

Stimulation: Add LTB4 to induce degranulation.

-

Enzyme Measurement: Pellet the cells by centrifugation and measure the activity of a granule enzyme (e.g., β-glucuronidase or myeloperoxidase) in the supernatant.

-

Data Analysis: Calculate the percentage of inhibition of enzyme release for each RLA concentration and determine the IC₅₀ value.

Logical Framework for In Vitro Characterization

The in vitro characterization of an LTB4 antagonist follows a logical progression from receptor binding to cellular functional assays.

Caption: Logical workflow for LTB4 antagonist characterization.

Conclusion

The in vitro characterization of a novel LTB4 antagonist requires a systematic approach involving receptor binding assays to determine affinity and a panel of functional cell-based assays to confirm antagonistic activity and elucidate the mechanism of action. The data and protocols presented in this guide for a representative LTB4 antagonist provide a robust framework for researchers in the field of drug discovery and development to assess the potential of new chemical entities targeting the LTB4 pathway for the treatment of inflammatory diseases.

References

- 1. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification, signaling, and functions of LTB4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. resources.rndsystems.com [resources.rndsystems.com]

The Quest for Control: A Technical Guide to the Discovery and Synthesis of Novel LTB4 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in orchestrating inflammatory responses.[1] Derived from arachidonic acid, LTB4 exerts its effects by activating specific G-protein coupled receptors, primarily BLT1 and BLT2, on the surface of immune cells.[1][2] This activation triggers a cascade of downstream signaling events, leading to leukocyte chemotaxis, degranulation, and the production of pro-inflammatory cytokines, all of which are hallmark processes in a range of inflammatory diseases including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and asthma.[1][3] Consequently, the development of potent and selective LTB4 receptor antagonists has been a significant focus of drug discovery efforts aimed at mitigating chronic inflammation.

This technical guide provides an in-depth overview of the discovery and synthesis of novel LTB4 antagonists. It details the key signaling pathways, summarizes quantitative data on recently developed compounds, outlines common experimental protocols for their evaluation, and presents a logical workflow for the discovery process.

LTB4 Signaling Pathway

Leukotriene B4 is synthesized from arachidonic acid through the sequential action of 5-lipoxygenase (5-LO) and leukotriene A4 hydrolase (LTA4H). It then binds to its high-affinity receptor, BLT1, and low-affinity receptor, BLT2, which are expressed on various immune cells, including neutrophils, eosinophils, and macrophages. Upon ligand binding, these G-protein coupled receptors activate downstream signaling cascades. This includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events, along with the activation of other pathways such as the NF-κB and MAPK pathways, culminate in various cellular responses that drive inflammation. LTB4 signaling has also been shown to be involved in the activation of the NLRP3 inflammasome, a key component of the innate immune system.

Caption: LTB4 Signaling Pathway.

Novel LTB4 Antagonists: A Quantitative Overview

The search for effective LTB4 antagonists has led to the development of a diverse range of chemical scaffolds. The following tables summarize the in vitro activities of several novel LTB4 antagonists from different chemical classes, highlighting their binding affinities (Ki) and functional inhibitory concentrations (IC50) against LTB4-induced responses.

Table 1: Trisubstituted Pyridine Derivatives

| Compound | LTB4 Receptor Binding Ki (nM) | Reference |

| SB 201146 (Aniline 50) | 4.7 | |

| Compound 2 (Disubstituted Pyridine) | 1 (agonist activity) | |

| Compound 4 (Initial Lead) | 282 |

Table 2: Indolyl and Naphthyl Derivatives

| Compound | LTB4 Receptor Binding IC50 (nM) | Reference |

| Compound 4g (Indolyl series) | 8 | |

| Compound 2a (Naphthyl series) | 4.7 |

Table 3: Hydroxyacetophenone and 1,4-Benzodioxine Derivatives

| Compound | LTB4 Receptor Binding IC50 (µM) | LTB4-induced Chemotaxis IC50 (µM) | Reference | |---|---|---| | SM-15178 | 0.30 | 0.72 | | | 1,4-Benzodioxine (Compound 24b) | 0.288 | Not Reported | |

Table 4: Other Potent LTB4 Antagonists

| Compound | LTB4 Receptor Binding Ki (nM) | LTB4-induced Ca2+ Mobilization IC50 (nM) | Reference | |---|---|---| | BIIL-260 hydrochloride | 1.7 | Not Reported | | | SB-209247 | 0.78 | 6.6 | | | Etalocib (LY293111) | 25 | 20 | | | CP-105696 | Not Reported | Not Reported | | | LY223982 | Not Reported | 13.2 (binding IC50) | | | SC-50605 | 7-16 times more potent than SC-41930 | Not Reported | | | (Hydroxyphenyl)pyrazole 2 | Not Reported | 6.4 (binding IC50) | |

Experimental Protocols for LTB4 Antagonist Evaluation

The identification and characterization of novel LTB4 antagonists rely on a series of well-defined in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the affinity of a test compound for the LTB4 receptor.

Methodology:

-

Membrane Preparation: Human neutrophils or a cell line expressing the LTB4 receptor (e.g., U-937 cells) are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

-

Binding Reaction: A fixed concentration of radiolabeled LTB4 (e.g., [3H]LTB4) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound [3H]LTB4, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to block LTB4-induced intracellular calcium release.

Methodology:

-

Cell Loading: Human neutrophils or other suitable cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometer or a fluorescence plate reader.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.

-

LTB4 Stimulation: The cells are then stimulated with a fixed concentration of LTB4.

-

Fluorescence Measurement: The change in fluorescence, which corresponds to the increase in intracellular calcium concentration, is recorded over time.

-

Data Analysis: The IC50 value is determined as the concentration of the test compound that inhibits the LTB4-induced calcium response by 50%.

Chemotaxis Assay

Objective: To evaluate the ability of a test compound to inhibit LTB4-induced migration of leukocytes.

Methodology:

-

Cell Preparation: A suspension of isolated human neutrophils is prepared.

-

Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) is used, which consists of two compartments separated by a microporous membrane. The lower compartment is filled with a solution containing LTB4 as the chemoattractant, and the upper compartment is filled with the neutrophil suspension pre-incubated with the test compound.

-

Incubation: The chamber is incubated at 37°C to allow the neutrophils to migrate through the membrane towards the LTB4 gradient.

-

Cell Quantification: After incubation, the number of neutrophils that have migrated to the lower side of the membrane is quantified, typically by microscopy after staining.

-

Data Analysis: The IC50 value is calculated as the concentration of the test compound that inhibits LTB4-induced chemotaxis by 50%.

A Workflow for Novel LTB4 Antagonist Discovery

The discovery of new LTB4 antagonists follows a structured process that begins with identifying a promising chemical starting point and progresses through rigorous testing and optimization.

Caption: LTB4 Antagonist Discovery Workflow.

Conclusion

The development of novel LTB4 antagonists represents a promising therapeutic strategy for a wide array of inflammatory diseases. Through a combination of rational drug design, high-throughput screening, and rigorous preclinical evaluation, researchers continue to identify and optimize new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. The methodologies and data presented in this guide offer a comprehensive resource for scientists and drug development professionals engaged in this important area of research, with the ultimate goal of translating these scientific discoveries into effective treatments for patients.

References

- 1. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LTB4 causes macrophage–mediated inflammation and directly induces insulin resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LTB4 Antagonists in Modulating Neutrophil Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the inflammatory response, primarily by inducing the directed migration of neutrophils, a process known as chemotaxis. As the first line of defense, neutrophils are recruited to sites of inflammation or injury, where they are essential for clearing pathogens and cellular debris. However, excessive or prolonged neutrophil accumulation can contribute to tissue damage and the pathogenesis of various inflammatory diseases. Consequently, antagonizing the LTB4 pathway presents a promising therapeutic strategy for a range of inflammatory conditions. This technical guide provides an in-depth overview of the effects of LTB4 antagonists on neutrophil chemotaxis, detailing the underlying signaling pathways, experimental methodologies, and quantitative data on the efficacy of various antagonists.

Core Concepts: LTB4 and Neutrophil Chemotaxis

Leukotriene B4 is synthesized from arachidonic acid by the sequential action of 5-lipoxygenase (5-LO) and leukotriene A4 hydrolase (LTA4H).[1] It exerts its biological effects by binding to two G-protein coupled receptors (GPCRs), the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2] The BLT1 receptor is predominantly expressed on leukocytes, including neutrophils, and its activation by LTB4 triggers a cascade of intracellular signaling events that are central to the chemotactic response.[2]

Neutrophil chemotaxis is a complex process involving the sensing of a chemoattractant gradient, cellular polarization, and directional migration. LTB4 can act as a primary chemoattractant or as a secondary chemoattractant, amplifying the chemotactic response to other signals like N-formyl-methionyl-leucyl-phenylalanine (fMLP), a bacteria-derived peptide.[3] Upon binding to the BLT1 receptor, LTB4 initiates signaling pathways that lead to rearrangements of the actin cytoskeleton, formation of a leading edge (lamellipodium) and a trailing edge (uropod), and ultimately, cell movement towards the source of the LTB4 gradient.

LTB4 Antagonists: Mechanisms of Action

LTB4 antagonists interfere with this process by preventing LTB4 from binding to its receptors, thereby inhibiting the downstream signaling events that lead to neutrophil migration. These antagonists can be broadly categorized based on their mechanism of action:

-

Receptor Antagonists: These molecules directly compete with LTB4 for binding to the BLT1 receptor. By occupying the receptor's binding site, they prevent LTB4-induced activation and subsequent intracellular signaling.

-

Synthesis Inhibitors: These compounds target the enzymes involved in the LTB4 biosynthesis pathway, such as 5-lipoxygenase, thereby reducing the production of LTB4.

This guide will focus on the effects of LTB4 receptor antagonists.

Quantitative Effects of LTB4 Antagonists on Neutrophil Chemotaxis

The efficacy of LTB4 antagonists in inhibiting neutrophil chemotaxis is typically quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit the chemotactic response by 50%. The following table summarizes the reported IC50 values for several LTB4 receptor antagonists against LTB4-induced human neutrophil chemotaxis.

| Antagonist | IC50 (nM) | Assay Type | Reference |

| CP-105,696 | 5.0 ± 2.0 | Chemotaxis Assay | [1] |

| ONO-4057 | 900 ± 100 | Chemotaxis Assay | |

| LY223982 | 6000 | Chemotaxis Assay | |

| BIIL 284 (Amelubant) | See Note | Chemotaxis Assay |

Note: BIIL 284 is a prodrug. Its active metabolite, BIIL 315, potently inhibits LTB4-induced chemotaxis of human polymorphonuclear leukocytes with an IC50 of 0.65 nM.

Experimental Protocols

The study of LTB4 antagonists on neutrophil chemotaxis relies on robust and reproducible in vitro assays. The two most common methods are the Under-Agarose Assay and the Boyden Chamber Assay.

Under-Agarose Neutrophil Chemotaxis Assay

This assay measures the ability of neutrophils to migrate under a layer of agarose towards a chemoattractant.

Principle: A gel of agarose is cast in a petri dish, and wells are punched into the gel. Neutrophils are placed in one well, and the chemoattractant (e.g., LTB4) with or without an antagonist is placed in another well. A chemoattractant gradient forms in the agarose, and the neutrophils migrate under the agarose towards the chemoattractant. The distance of migration is then measured.

Detailed Protocol:

-

Preparation of Agarose Gel:

-

Prepare a 1.2% (w/v) solution of agarose in a suitable buffer (e.g., Gey's Balanced Salt Solution).

-

Autoclave the solution to sterilize it and then cool it to 48°C in a water bath.

-

Add an equal volume of pre-warmed 2x culture medium (e.g., RPMI 1640) containing 20% fetal bovine serum (FBS) to the agarose solution.

-

Pipette 5 mL of the agarose mixture into a 35 mm petri dish and allow it to solidify at room temperature.

-

-

Well Formation:

-

Once the gel has solidified, use a sterile punch to create a pattern of three wells in a line, with each well being approximately 3 mm in diameter and 4 mm apart.

-

-

Cell and Chemoattractant Loading:

-

Isolate human neutrophils from peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Resuspend the purified neutrophils in culture medium at a concentration of 2.5 x 10^7 cells/mL.

-

Add 10 µL of the chemoattractant solution (e.g., 10 nM LTB4) to the center well. To test the effect of an antagonist, pre-incubate the neutrophils with the desired concentration of the antagonist before adding them to the outer wells.

-

Add 10 µL of the neutrophil suspension to the two outer wells.

-

-

Incubation and Migration:

-

Place the dish in a humidified incubator at 37°C with 5% CO2 for 2-3 hours to allow for neutrophil migration.

-

-

Fixation and Staining:

-

After incubation, carefully remove the agarose gel.

-

Fix the migrated cells on the dish with methanol for 10 minutes.

-

Stain the cells with a suitable stain, such as Wright-Giemsa stain.

-

-

Quantification:

-

Measure the distance of neutrophil migration from the edge of the cell well towards the chemoattractant well using an inverted microscope with a calibrated eyepiece. The chemotactic index can be calculated as the ratio of the distance migrated towards the chemoattractant to the distance migrated towards a control medium.

-

Boyden Chamber (Transwell) Chemotaxis Assay

This assay measures the migration of neutrophils through a porous membrane in response to a chemoattractant gradient.

Principle: The Boyden chamber consists of two compartments separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the chemoattractant solution is placed in the lower chamber. Neutrophils migrate through the pores in the membrane towards the chemoattractant. The number of migrated cells is then quantified.

Detailed Protocol:

-

Chamber Assembly:

-

Use a multi-well plate with transwell inserts (typically with a 3-5 µm pore size for neutrophils).

-

Add the chemoattractant solution (e.g., 10 nM LTB4) to the lower wells of the plate. For antagonist studies, the antagonist can be added to either the upper or lower chamber, or both.

-

Place the transwell inserts into the wells, creating the upper chambers.

-

-

Cell Preparation and Seeding:

-

Isolate and purify human neutrophils as described for the under-agarose assay.

-

Resuspend the neutrophils in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

-

Add the neutrophil suspension to the upper chamber of the transwell inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

-

Quantification of Migrated Cells:

-

After incubation, carefully remove the transwell inserts.

-

Wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

The migrated cells on the lower surface of the membrane can be quantified by several methods:

-

Staining and Counting: Fix the membrane in methanol, stain with a dye like DAPI or Giemsa, and count the number of migrated cells in several high-power fields using a microscope.

-

Fluorometric/Colorimetric Assays: Lyse the migrated cells and measure the activity of an intracellular enzyme like myeloperoxidase or use a fluorescent dye that binds to DNA to quantify the number of cells.

-

-

Signaling Pathways and Visualizations

The chemotactic response of neutrophils to LTB4 is mediated by a complex signaling network initiated by the activation of the BLT1 receptor. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Conclusion

The development of potent and specific LTB4 antagonists represents a significant advancement in the potential treatment of a wide array of inflammatory diseases. By effectively inhibiting neutrophil chemotaxis, these compounds can mitigate the detrimental effects of excessive neutrophil infiltration and activation. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of LTB4 antagonism. A thorough understanding of the underlying signaling pathways and the availability of robust assay methodologies are critical for the continued progress in this promising field of pharmacology.

References

- 1. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LTB4 is a signal-relay molecule during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

LTB4 Antagonist 3: A Technical Guide to its Role in Inhibiting Inflammatory Cell Recruitment

For Researchers, Scientists, and Drug Development Professionals

Discontinuation of "LTB4 Antagonist 3" as a Public Identifier

Extensive literature searches did not yield a publicly recognized compound designated as "this compound." It is presumed that this name may be an internal, project-specific identifier. This guide will therefore focus on well-characterized Leukotriene B4 (LTB4) receptor antagonists, with a primary focus on CP-105,696 , a potent and selective LTB4 receptor antagonist for which substantial data is available. This compound will serve as a representative example to fulfill the core requirements of this technical guide.

Executive Summary

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the initiation and amplification of the inflammatory response, primarily by inducing the chemotaxis and activation of leukocytes, particularly neutrophils. LTB4 exerts its effects through binding to two high-affinity G protein-coupled receptors, BLT1 and BLT2. The development of antagonists for these receptors represents a promising therapeutic strategy for a variety of inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease. This document provides a detailed technical overview of a representative LTB4 antagonist, CP-105,696, and its role in the modulation of inflammatory cell recruitment. It includes a summary of its in vitro and in vivo efficacy, detailed experimental protocols for its evaluation, and a depiction of the relevant signaling pathways.

Mechanism of Action: Targeting the LTB4-BLT1 Signaling Axis

LTB4 antagonists function by competitively or non-competitively binding to the BLT1 and/or BLT2 receptors, thereby preventing the binding of endogenous LTB4 and inhibiting the downstream signaling cascades that lead to inflammatory cell recruitment and activation.[1] The primary target for inhibiting neutrophil chemotaxis is the high-affinity BLT1 receptor.

LTB4-BLT1 Signaling Pathway

The binding of LTB4 to its BLT1 receptor on the surface of leukocytes initiates a signaling cascade that results in cellular polarization, adhesion, and directed migration towards the inflammatory stimulus. A simplified representation of this pathway is provided below.

Quantitative Data on LTB4 Antagonist Efficacy

The following tables summarize the quantitative data for representative LTB4 antagonists, with a focus on CP-105,696.

Table 1: In Vitro Efficacy of LTB4 Antagonists

| Compound | Assay | Cell Type | Parameter | Value | Reference |

| CP-105,696 | [³H]LTB4 Binding | Human Neutrophils | IC₅₀ | 8.42 ± 0.26 nM | [2] |

| Chemotaxis | Human Neutrophils | IC₅₀ | 5.0 ± 2.0 nM | [2] | |

| CD11b Upregulation | Human Neutrophils | pA₂ | 8.03 ± 0.19 | [2] | |

| Ca²⁺ Mobilization | Human Monocytes | IC₅₀ | 940 ± 70 nM | [2] | |

| Chemotaxis | Monkey Neutrophils | IC₅₀ | 20 nM | ||

| CD11b Upregulation | Monkey Whole Blood | IC₅₀ | 16.5 µM | ||

| CP-195543 | [³H]LTB4 Binding | Human Neutrophils | IC₅₀ | 6.8 ± 0.75 nM | |

| [³H]LTB4 Binding | Human Neutrophils | Kᵢ | 4.9 ± 0.5 nM | ||

| Unnamed Antagonist [I] | LTB4 Receptor Binding | Not Specified | IC₅₀ | 288 nM |

Table 2: In Vivo Efficacy of LTB4 Antagonists

| Compound | Animal Model | Parameter | Dose | Effect | Reference |

| CP-105,696 | Guinea Pig (LTB4-induced infiltration) | Neutrophil Infiltration | 0.3 ± 0.1 mg/kg (p.o.) | ED₅₀ | |

| Guinea Pig (LTB4-induced infiltration) | Eosinophil Infiltration | 0.3 ± 0.1 mg/kg (p.o.) | ED₅₀ | ||

| Primate Asthma Model (Ascaris suum challenge) | IL-6 level increase in BAL | Not specified | 56.9 ± 13.2% inhibition | ||

| Primate Asthma Model (Ascaris suum challenge) | IL-8 level increase in BAL | Not specified | 46.9 ± 14.5% inhibition | ||

| Unnamed Antagonist [I] | Rat Carrageenan-induced Paw Edema | Edema Reduction | 30 mg/kg (p.o.) | 39.7% reduction at 1h | |

| Rat Carrageenan-induced Paw Edema | Edema Reduction | 30 mg/kg (p.o.) | 16.2% reduction at 2h |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize LTB4 antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound for the LTB4 receptor by measuring its ability to compete with a radiolabeled LTB4 ligand.

Protocol:

-

Membrane Preparation: Human neutrophils are isolated from peripheral blood and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer.

-

Incubation: In a multi-well plate, the neutrophil membranes are incubated with a fixed concentration of radiolabeled LTB4 (e.g., [³H]LTB4) and varying concentrations of the test antagonist. Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The percentage of specific binding of [³H]LTB4 is plotted against the concentration of the test antagonist. The IC₅₀ value (the concentration of antagonist that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Kᵢ (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of an LTB4 antagonist to inhibit the directed migration of neutrophils towards an LTB4 gradient.

Protocol:

-

Neutrophil Isolation: Primary human neutrophils are isolated from fresh venous blood using density gradient centrifugation.

-

Assay Setup: A Boyden chamber or a multi-well transwell plate is used. The lower chamber is filled with a medium containing LTB4 as the chemoattractant. The upper and lower chambers are separated by a porous membrane.

-

Cell Treatment and Seeding: Isolated neutrophils are pre-incubated with varying concentrations of the LTB4 antagonist or vehicle control and then seeded into the upper chamber.

-

Incubation: The chamber is incubated for a period of time (e.g., 1-2 hours) at 37°C to allow the neutrophils to migrate through the pores of the membrane towards the LTB4 gradient in the lower chamber.

-

Quantification of Migration: The non-migrated cells on the top of the membrane are removed. The cells that have migrated to the underside of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a fluorescent dye and a plate reader.

-

Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of migrated cells in the vehicle control. The percentage of inhibition is calculated, and an IC₅₀ value is determined.

In Vivo Model: Carrageenan-Induced Paw Edema

This is a widely used animal model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.

Protocol:

-

Animal Dosing: The LTB4 antagonist is administered to rodents (typically rats or mice) at various doses, usually via oral gavage. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug like indomethacin) are included.

-

Induction of Inflammation: After a set period following drug administration (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar tissue of one of the hind paws to induce a localized inflammatory response.

-

Measurement of Edema: The volume of the inflamed paw is measured at regular intervals (e.g., every hour for 4-6 hours) using a plethysmometer.

-

Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage of inhibition of edema by the test compound is determined by comparing the increase in paw volume in the treated groups to the vehicle control group.

Conclusion

LTB4 receptor antagonists, exemplified by compounds like CP-105,696, have demonstrated significant potential in attenuating inflammatory responses by effectively blocking the recruitment of inflammatory cells. The quantitative data from in vitro and in vivo studies, supported by robust experimental protocols, provide a strong rationale for the continued investigation and development of this class of drugs for the treatment of a wide range of inflammatory disorders. The detailed methodologies and pathway analyses presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.

References

Preclinical Evaluation of LTB4 Antagonists for Asthma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Leukotriene B4 (LTB4) receptor antagonists as potential therapeutic agents for asthma. Given that "LTB4 antagonist 3" is a placeholder, this document synthesizes data from well-characterized LTB4 antagonists, such as CP-105,696 and BIIL 284, to serve as a representative model for drug development professionals.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the inflammatory cascade characteristic of asthma.[1] Synthesized from arachidonic acid via the 5-lipoxygenase pathway, LTB4 exerts its pro-inflammatory effects primarily through the high-affinity G-protein coupled receptor, BLT1.[2][3] This receptor is predominantly expressed on the surface of leukocytes, including neutrophils, eosinophils, and T-lymphocytes.[2][3] Ligation of LTB4 to BLT1 triggers a cascade of intracellular signaling events, leading to leukocyte chemotaxis, activation, and survival, thereby amplifying and perpetuating airway inflammation. Elevated levels of LTB4 have been consistently observed in the airways of asthmatic patients, correlating with disease severity. Consequently, antagonism of the LTB4/BLT1 pathway presents a promising therapeutic strategy for controlling airway inflammation in asthma.

This guide details the key preclinical in vitro and in vivo assays employed to characterize the pharmacological profile of LTB4 antagonists, presents quantitative data in a structured format, and provides detailed experimental protocols and workflow visualizations to aid in the design and execution of preclinical asthma research.

LTB4 Signaling Pathway in Asthma

The binding of LTB4 to its receptor, BLT1, on immune cells initiates a signaling cascade that is central to the pathogenesis of asthma. Understanding this pathway is critical for the rational design and evaluation of LTB4 receptor antagonists.

In Vitro Evaluation

The initial preclinical assessment of LTB4 antagonists involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action at the molecular and cellular levels.

Quantitative Data Summary

The following tables summarize the in vitro potency of representative LTB4 antagonists.

Table 1: LTB4 Receptor Binding Affinity

| Compound | Assay System | Ki (nM) | Reference |

| BIIL 260 (active metabolite of BIIL 284) | Human Neutrophil Membranes | 1.7 | |

| BIIL 315 (active metabolite of BIIL 284) | Human Neutrophil Membranes | 1.9 | |

| CP-105,696 | Human Neutrophil Membranes | 3.7 | |

| CP-195543 | Human Neutrophils | 4.9 |

Table 2: Functional Antagonism of LTB4-Mediated Cellular Responses

| Compound | Assay | Cell Type | IC50 (nM) | Reference |

| BIIL 260 | Ca2+ Release | Human Neutrophils | 0.82 | |

| BIIL 315 | Ca2+ Release | Human Neutrophils | 0.75 | |

| CP-105,696 | Chemotaxis | Human Neutrophils | 5.2 | |

| CP-195543 | Chemotaxis | Human Neutrophils | 2.4 | |

| SM-15178 | Chemotaxis | Human Neutrophils | 720 |

Experimental Protocols

This assay measures the ability of a test compound to displace a radiolabeled ligand from the BLT1 receptor.

-

Materials:

-

Membrane preparation from human neutrophils or a cell line overexpressing the BLT1 receptor.

-

[3H]-LTB4 (Radioligand).

-

Test compound (e.g., "this compound").

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate the membrane preparation with varying concentrations of the test compound and a fixed concentration of [3H]-LTB4 in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled LTB4) from the total binding.

-

Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

-

This functional assay assesses the ability of an antagonist to inhibit LTB4-induced migration of neutrophils.

-

Materials:

-

Isolated human or animal neutrophils.

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell® inserts with a 3-5 µm pore size membrane).

-

LTB4 as the chemoattractant.

-

Test compound.

-

Assay medium (e.g., HBSS with 0.1% BSA).

-

-

Procedure:

-

Pre-incubate isolated neutrophils with various concentrations of the test compound or vehicle control.

-

Place LTB4 in the lower chamber of the chemotaxis apparatus.

-

Add the pre-incubated neutrophils to the upper chamber.

-

Incubate the chamber at 37°C in a humidified 5% CO2 atmosphere for a defined period (e.g., 60-90 minutes) to allow for cell migration.

-

Remove the upper chamber and stain the migrated cells on the lower side of the membrane.

-

Quantify the migrated cells by microscopy or by using a plate reader after cell lysis and staining.

-

Determine the IC50 value for the inhibition of chemotaxis.

-

In Vivo Evaluation

In vivo studies in relevant animal models of asthma are essential to evaluate the efficacy, pharmacokinetics, and safety of LTB4 antagonists.

Quantitative Data Summary

Table 3: In Vivo Efficacy of LTB4 Antagonists in Asthma Models

| Compound | Animal Model | Endpoint | ED50 / Dose | Reference |

| BIIL 284 | LTB4-induced mouse ear inflammation | Inflammation | 0.008 mg/kg p.o. | |

| BIIL 284 | LTB4-induced guinea pig transdermal chemotaxis | Chemotaxis | 0.03 mg/kg p.o. | |

| CP-105,696 | Primate (Ascaris suum antigen challenge) | Airway Hyperresponsiveness | Prevented 11-fold increase | |

| CP-195543 | LTB4-mediated neutrophil infiltration in guinea pig skin | Neutrophil Infiltration | 0.1 mg/kg p.o. |

Table 4: Preclinical Pharmacokinetic Parameters of LTB4 Antagonists

| Compound | Species | Route | Cmax | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |

| CP-105,696 | Mouse | Oral (35 mg/kg) | - | ~2 | 62 | - | |

| CP-105,696 | Human (40-640 mg) | Oral | 0.54-30.41 µg/mL | - | 289-495 | - | |

| BIIL 315 (metabolite) | Human (RA patients) | Oral | - | - | 13 | - |

Experimental Protocols

This is a widely used model to induce a Th2-mediated allergic airway inflammation.

-

Animal Strain: BALB/c or C57BL/6 mice.

-

Sensitization:

-

Day 0 and 14: Intraperitoneal (i.p.) injection of ovalbumin (e.g., 20-50 µg) emulsified in an adjuvant like aluminum hydroxide.

-

-

Challenge:

-

Days 28, 29, and 30: Exposure of mice to an aerosol of ovalbumin (e.g., 1-2%) for a specified duration (e.g., 20-30 minutes).

-

-

Treatment:

-

Administer the LTB4 antagonist (e.g., orally or intraperitoneally) at a defined time before each allergen challenge.

-

-

Endpoints (measured 24-48 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR): Measured using invasive (e.g., FlexiVent) or non-invasive (whole-body plethysmography) methods in response to a bronchoconstrictor like methacholine.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

-

Lung Histology: Examination of lung tissue sections stained with H&E for inflammatory cell infiltration and PAS for mucus production.

-

Cytokine and IgE Levels: Measurement of Th2 cytokines (IL-4, IL-5, IL-13) and OVA-specific IgE in BAL fluid or serum.

-

This model uses a clinically relevant allergen and can induce both acute and chronic features of asthma.

-

Animal Strain: BALB/c mice or Brown Norway rats.

-

Protocol (example for mice):

-

Intranasal administration of HDM extract on day 0 for sensitization, followed by daily challenges from days 7 to 11.

-

-

Treatment:

-

Administer the LTB4 antagonist prior to HDM challenges.

-

-

Endpoints: Similar to the OVA model, including AHR, BAL fluid analysis, lung histology, and measurement of inflammatory mediators.

Non-human primates naturally sensitized to Ascaris suum provide a highly relevant model for evaluating anti-asthmatic drugs.

-

Animal Species: Cynomolgus or Rhesus monkeys with pre-existing sensitivity to Ascaris suum antigen.

-

Challenge:

-

Inhalation of an aerosolized Ascaris suum antigen extract.

-

-

Treatment:

-

Administer the LTB4 antagonist before the antigen challenge.

-

-

Endpoints:

-

Early and Late Asthmatic Responses: Measurement of changes in lung function (e.g., airway resistance and dynamic compliance) immediately after and several hours post-challenge.

-

Airway Hyperresponsiveness: Assessment of changes in airway responsiveness to a bronchoconstrictor.

-

BAL Fluid Analysis: Collection of BAL fluid to assess inflammatory cell influx.

-

Safety Pharmacology

In addition to efficacy studies, a comprehensive preclinical evaluation includes safety pharmacology studies to identify potential adverse effects of the LTB4 antagonist on major physiological systems, including the cardiovascular, respiratory, and central nervous systems. These studies are conducted in compliance with regulatory guidelines.

Conclusion

The preclinical evaluation of LTB4 antagonists for asthma involves a tiered approach, beginning with in vitro characterization of potency and selectivity, followed by in vivo assessment of efficacy in relevant animal models. The data presented in this guide for representative LTB4 antagonists demonstrate the potential of this drug class to mitigate key features of asthma. A thorough understanding of the experimental protocols and signaling pathways outlined herein is crucial for the successful development of novel LTB4-targeted therapies for asthma.

References

Investigating LTB4 Antagonist 3 in Rheumatoid Arthritis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of LTB4 antagonist 3, a representative Leukotriene B4 (LTB4) receptor antagonist, in preclinical models of rheumatoid arthritis (RA). This document details the underlying scientific rationale, experimental methodologies, and key efficacy data, offering a comprehensive resource for researchers in the field of rheumatology and drug development.

Introduction: The Role of LTB4 in Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Leukotriene B4 (LTB4), a potent lipid mediator derived from arachidonic acid, has been identified as a key player in the inflammatory cascade of RA.[1][2] Elevated levels of LTB4 are found in the synovial fluid of RA patients, correlating with disease activity.[1] LTB4 exerts its pro-inflammatory effects primarily through its high-affinity G-protein coupled receptor, BLT1, which is highly expressed on the surface of immune cells, particularly neutrophils.[1][2]

The binding of LTB4 to BLT1 on neutrophils triggers a cascade of downstream signaling events, leading to:

-

Chemotaxis: Potent attraction of neutrophils and other leukocytes to the site of inflammation in the synovium.

-

Cellular Activation: Degranulation of neutrophils, releasing proteolytic enzymes and reactive oxygen species that contribute to tissue damage.

-

Adhesion: Increased expression of adhesion molecules on neutrophils, facilitating their attachment to the vascular endothelium and infiltration into the joint.

-

Cytokine and Chemokine Production: Amplification of the inflammatory response by inducing the release of pro-inflammatory cytokines such as TNF-α and IL-1β.

Given its central role in orchestrating the inflammatory infiltrate in RA, the LTB4/BLT1 signaling axis represents a compelling therapeutic target. LTB4 receptor antagonists, such as the representative "this compound" (using the well-characterized antagonist CP-105,696 as a proxy for this guide), are designed to block this pathway and thereby ameliorate the signs and symptoms of RA.

LTB4 Signaling Pathway in Rheumatoid Arthritis

The signaling cascade initiated by LTB4 binding to its receptor, BLT1, is a critical driver of the inflammatory response in the rheumatoid joint. A simplified representation of this pathway is provided below.

Caption: LTB4 Signaling Pathway in Neutrophils.

Preclinical Evaluation in a Collagen-Induced Arthritis (CIA) Mouse Model

The collagen-induced arthritis (CIA) model in mice is a widely used and well-validated preclinical model that shares many pathological and immunological features with human rheumatoid arthritis. This makes it an appropriate model for evaluating the therapeutic potential of novel anti-arthritic agents like this compound.

Experimental Workflow

The general workflow for investigating the efficacy of this compound in a CIA mouse model is outlined below.

Caption: Experimental Workflow for CIA Model.

Detailed Experimental Protocols

-

Animals: Male DBA/1 mice, 8-10 weeks old, are typically used due to their high susceptibility to CIA.

-

Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µL of an emulsion containing 100 µg of bovine type II collagen (CII) in 0.05 M acetic acid, emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis.

-

Booster Immunization (Day 21): A booster injection of 100 µL of an emulsion containing 100 µg of CII in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site on the tail.

-

Treatment Initiation: Treatment with this compound or vehicle control is typically initiated upon the first signs of arthritis (clinical score ≥ 1), usually between days 25 and 28 post-primary immunization.

-

Dosing: this compound is administered orally (p.o.) once daily at various doses (e.g., 0.3, 1, 3, and 10 mg/kg). The vehicle control group receives the same volume of the vehicle used to dissolve the antagonist. A positive control group, for instance, treated with methotrexate, can also be included.

-

Clinical Scoring: Arthritis severity is assessed 3 times per week by two independent, blinded observers. Each paw is scored on a scale of 0-4:

-

0 = No evidence of erythema or swelling

-

1 = Erythema and mild swelling confined to the tarsals or ankle joint

-

2 = Erythema and mild swelling extending from the ankle to the tarsals

-

3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints

-

4 = Erythema and severe swelling encompassing the ankle, foot, and digits The maximum clinical score per mouse is 16.

-

-

Paw Swelling Measurement: Paw volume or thickness is measured 3 times per week using a plethysmometer or a digital caliper. The change in paw volume/thickness from baseline is calculated.

-

Tissue Collection: At the end of the study (e.g., day 42), mice are euthanized, and hind paws are collected and fixed in 10% neutral buffered formalin.

-

Decalcification and Processing: The paws are decalcified in a suitable decalcifying solution, processed, and embedded in paraffin.

-

Staining and Scoring: 5 µm sections are cut and stained with Hematoxylin and Eosin (H&E) for assessment of inflammation and with Safranin O-Fast Green for evaluation of cartilage and bone integrity. A blinded histopathologist scores the sections for:

-

Inflammation: Infiltration of inflammatory cells into the synovium and periarticular tissue (scored 0-3).

-

Pannus Formation: Proliferation of synovial tissue over the cartilage (scored 0-3).

-

Cartilage Damage: Loss of Safranin O staining and chondrocyte loss (scored 0-3).

-

Bone Erosion: Resorption of bone (scored 0-3).

-

Efficacy Data of this compound in the CIA Model

The following tables summarize the representative quantitative data on the efficacy of "this compound" (using CP-105,696 as a proxy) in the murine collagen-induced arthritis model.

Table 1: Effect of this compound on Clinical Score in CIA Mice

| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Clinical Score (Day 42) | % Inhibition |

| Vehicle Control | - | 10.5 ± 1.2 | - |

| This compound | 0.3 | 7.8 ± 1.5 | 25.7% |

| This compound | 1 | 5.2 ± 1.1 | 50.5% |

| This compound | 3 | 2.1 ± 0.8 | 80.0% |

| This compound | 10 | 0.5 ± 0.3 | 95.2% |

| p < 0.05, *p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |

Table 2: Effect of this compound on Paw Swelling in CIA Mice

| Treatment Group | Dose (mg/kg/day, p.o.) | Change in Paw Volume (µL) at Day 42 | % Reduction |

| Vehicle Control | - | 85 ± 9 | - |

| This compound | 0.3 | 65 ± 11 | 23.5% |

| This compound | 1 | 48 ± 7 | 43.5% |

| This compound | 3 | 25 ± 5 | 70.6% |

| This compound | 10 | 10 ± 3 | 88.2% |

| p < 0.05, *p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |

Table 3: Effect of this compound on Histological Scores in CIA Mice

| Treatment Group | Dose (mg/kg/day, p.o.) | Inflammation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) |

| Vehicle Control | - | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.3 ± 0.4 |

| This compound | 3 | 1.1 ± 0.3 | 1.0 ± 0.2 | 0.8 ± 0.2 |

| This compound | 10 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |

| **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |

Conclusion

The data presented in this technical guide demonstrate that targeting the LTB4/BLT1 signaling pathway with a representative LTB4 receptor antagonist, "this compound," effectively ameliorates disease severity in a preclinical model of rheumatoid arthritis. The dose-dependent reduction in clinical signs of arthritis, paw swelling, and histological evidence of joint damage highlights the therapeutic potential of this approach. These findings provide a strong rationale for the continued development of LTB4 receptor antagonists for the treatment of rheumatoid arthritis and other inflammatory diseases.

Disclaimer: "this compound" is a placeholder name. The data presented are representative of findings for well-characterized LTB4 receptor antagonists, such as CP-105,696, from published preclinical studies.

References

- 1. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]

LTB4 Antagonism: A Potential Therapeutic Avenue for Inflammatory Bowel Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and debilitating inflammatory condition of the gastrointestinal tract. The pathogenesis of IBD is complex, involving a dysregulated immune response in genetically susceptible individuals. One of the key inflammatory mediators implicated in IBD is Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other leukocytes. Elevated levels of LTB4 are found in the inflamed intestinal mucosa of IBD patients, contributing to the persistent inflammatory state. Consequently, targeting the LTB4 signaling pathway with specific antagonists presents a rational and promising therapeutic strategy. This technical guide provides a comprehensive overview of the potential of LTB4 antagonists for the treatment of IBD, focusing on the underlying signaling pathways, preclinical evidence, quantitative data, and relevant experimental protocols.

The Role of LTB4 in Inflammatory Bowel Disease

Leukotriene B4 is a lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. In the context of IBD, LTB4 plays a pivotal role in the initiation and amplification of the inflammatory cascade. Its primary functions include:

-

Neutrophil Chemotaxis and Activation: LTB4 is one of the most potent known chemoattractants for neutrophils, drawing these inflammatory cells from the circulation into the intestinal tissue.[1][2] Once at the site of inflammation, LTB4 further activates neutrophils, leading to the release of reactive oxygen species, proteolytic enzymes, and pro-inflammatory cytokines, thereby causing tissue damage.

-

T-cell Modulation: The LTB4-BLT1 signaling axis has been shown to influence T-cell differentiation, promoting pro-inflammatory T helper 1 (TH1) and T helper 17 (TH17) responses in experimental models of IBD.[3]

-

Increased Vascular Permeability: LTB4 can increase the permeability of the vascular endothelium, facilitating the extravasation of immune cells and plasma proteins into the inflamed gut mucosa.

Markedly elevated levels of LTB4 have been consistently observed in the colonic mucosa and rectal dialysates of patients with active IBD, correlating with the severity of inflammation.[1][2] This localized overexpression underscores the potential of targeting LTB4 signaling as a therapeutic intervention.

The LTB4 Signaling Pathway

LTB4 exerts its biological effects by binding to two high-affinity G-protein coupled receptors (GPCRs): BLT1 and BLT2 .

-

BLT1: This is the high-affinity receptor for LTB4 and is predominantly expressed on leukocytes, including neutrophils, eosinophils, and some T-cell subsets. Activation of BLT1 is primarily responsible for the potent chemotactic and pro-inflammatory effects of LTB4.

-

BLT2: This is a lower-affinity receptor for LTB4 and has a broader tissue distribution. While its role is less well-defined than that of BLT1, it has also been implicated in inflammatory processes.

Upon ligand binding, these receptors activate downstream signaling cascades, leading to a cellular response.

Quantitative Data on LTB4 Antagonists

A number of LTB4 receptor antagonists have been developed and evaluated in both preclinical and clinical settings. The following tables summarize key quantitative data for some of these compounds.

Table 1: In Vitro Potency of Selected LTB4 Receptor Antagonists

| Compound | Target(s) | Assay | Potency (IC50 / Ki) | Reference |

| ONO-4057 | BLT1/BLT2 | [3H]LTB4 Binding (human neutrophils) | Ki = 3.7 ± 0.9 nM | |

| LTB4-induced Ca²⁺ mobilization | IC50 = 0.7 ± 0.3 µM | |||

| LTB4-induced chemotaxis | IC50 = 0.9 ± 0.1 µM | |||

| BIIL 284 (Amelubant) | BLT1/BLT2 | [3H]LTB4 Binding (human neutrophils) | Ki ≈ 1 nM (for active metabolites BIIL 260 & BIIL 315) | |

| LTB4-induced Ca²⁺ mobilization | IC50 = 0.82 nM (BIIL 260), 0.75 nM (BIIL 315) | |||

| Compound 15b | BLT2 selective | Chemotaxis of CHO-BLT2 cells | IC50 = 224 nM | |

| LTB4 binding to BLT2 | Ki = 132 nM |

Table 2: Preclinical In Vivo Efficacy of LTB4 Antagonists

| Compound | Animal Model | Dosing | Key Findings | Reference |

| ONO-4057 | LTB4-induced neutropenia in guinea pigs | Oral | ED50 = 25.6 mg/kg | |

| LTB4-induced neutrophil migration in guinea pigs | Oral | ED50 = 5.3 mg/kg | ||

| BIIL 284 (Amelubant) | LTB4-induced ear inflammation in mice | Oral | ED50 = 0.008 mg/kg | |

| LTB4-induced transdermal chemotaxis in guinea pigs | Oral | ED50 = 0.03 mg/kg | ||

| LTB4-induced neutropenia in monkeys | Oral | ED50 = 0.004 mg/kg | ||

| SC-53228 | Colitic Cotton-Top Tamarins | 20 mg/kg, twice daily for 56 days (oral) | Reduced rectal dialysate LTB4 from 37.3 ng/mL to 2.3 ng/mL. | |

| Significant improvement in histology, body weight, and stool consistency. |

Table 3: Clinical Trial Data for LTB4 Pathway Inhibitors in Ulcerative Colitis

| Compound | Mechanism | Phase | Patient Population | Dosing | Key Findings | Reference |

| MK-591 | 5-Lipoxygenase Inhibitor | II | Mild to moderate UC | 12.5, 50, 100 mg twice daily for 8 weeks | Markedly reduced rectal LTB4 levels (e.g., 100 mg dose led to a median of 1.4% of baseline LTB4). No significant difference in clinical remission rates compared to placebo. | |

| SR 2640 | LTD4/LTE4 Antagonist | Open-label | Mild to moderate UC | 250 mg three times daily for 6 weeks | 3 out of 8 patients achieved clinical remission. |

Experimental Protocols for Evaluating LTB4 Antagonists in IBD Models